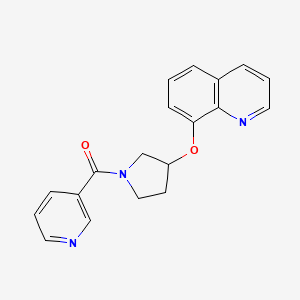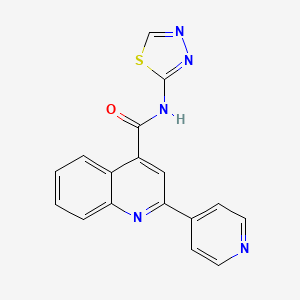![molecular formula C25H16BrN5O2 B2770028 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207033-04-2](/img/no-structure.png)
5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H16BrN5O2 and its molecular weight is 498.34. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Potential and Toxicity Assessment
The computational and pharmacological evaluation of heterocyclic derivatives, including those similar to the specified compound, has shown significant potential in various biological activities. These derivatives exhibit moderate inhibitory effects in toxicity assessments and tumor inhibition, displaying affinity towards targets like COX-2 and 5-LOX, which correlates to their analgesic and anti-inflammatory effects. Additionally, some compounds have demonstrated good antioxidant potential and significant potency in toxicity assessments and tumor inhibition studies (M. Faheem, 2018).
Antimicrobial and Antiproliferative Activities
Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds, through their structure-activity relationship, have shown interesting biological properties, with specific derivatives exhibiting notable inhibitory effects on cancer cells, showcasing their promise as antiproliferative agents (E. Mansour et al., 2020).
Insecticidal Activity and SAR
The synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has revealed some compounds with good insecticidal activities against specific pests. This research provides insights into the structure-activity relationship (SAR), potentially aiding in the development of more effective insecticidal agents (L. Qi et al., 2014).
Antioxidant Activity
Microwave-assisted synthesis of pyrazoline derivatives has highlighted the antioxidant potential of these compounds. Through toxicity analysis and antioxidant activity assessments using DPPH, certain derivatives have shown high antioxidant activity, indicating their potential in combating oxidative stress (J. Jasril et al., 2019).
Anticonvulsant Activity
Research into semicarbazones based 1,3,4-oxadiazoles has contributed to the understanding of anticonvulsant activity. This work supports the four binding site pharmacophoric model hypothesis for anticonvulsant action, offering a foundation for future anticonvulsant drug development (H. Rajak et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3-bromobenzoic acid. The second intermediate is 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-bromobenzoic acid", "2-naphthol", "3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "acetic acid", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3-bromobenzoic acid: 3-bromobenzoic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide. The azide is then reduced using triethylamine to form the amine. The amine is then reacted with carbon dioxide to form the carboxylic acid. The carboxylic acid is then cyclized using acetic anhydride and acetic acid to form 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one from 2-naphthol and 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one: 2-naphthol is first converted to the corresponding chloride using thionyl chloride. The chloride is then reacted with 3-amino-1H-pyrazolo[1,5-a]pyrazin-4-one to form the corresponding amide. The amide is then cyclized using sodium hydroxide to form 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Coupling of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one are coupled using N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the final product, 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS番号 |
1207033-04-2 |
分子式 |
C25H16BrN5O2 |
分子量 |
498.34 |
IUPAC名 |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-8-3-7-17(13-18)24-27-23(33-29-24)15-30-11-12-31-22(25(30)32)14-21(28-31)20-10-4-6-16-5-1-2-9-19(16)20/h1-14H,15H2 |
InChIキー |
KCGROWQIYPZSOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC(=CC=C6)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)
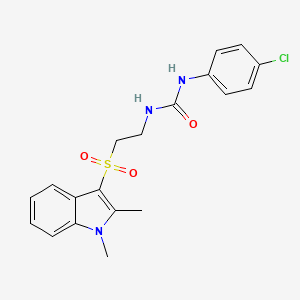
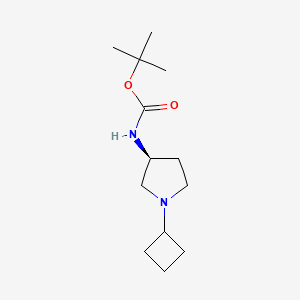
![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)
![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)
![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)
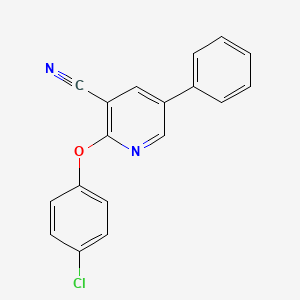
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)
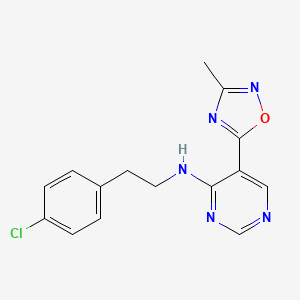
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)
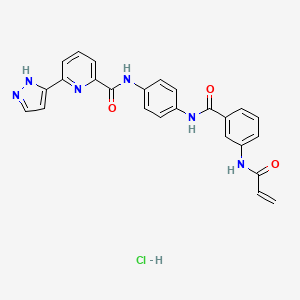
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)
